molecular formula C10H13NO3 B1607935 Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 36853-14-2

Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B1607935
CAS RN: 36853-14-2
M. Wt: 195.21 g/mol
InChI Key: XIRRHMRGKFDBIA-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the CAS Number: 36853-14-2. It has a molecular weight of 195.22 and its IUPAC name is ethyl 2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO3/c1-4-14-10(13)9-6(2)5-8(12)11-7(9)3/h5H,4H2,1-3H3,(H,11,12) and the InChI key is XIRRHMRGKFDBIA-UHFFFAOYSA-N .

Its molecular weight is 195.22 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. Its structure allows for the construction of complex molecules that are significant in pharmaceutical research and development .

Neuroprotective Agents

Research indicates potential applications in developing neuroprotective agents. These could be pivotal in treating neurodegenerative diseases by mitigating neuronal damage .

Anti-inflammatory Applications

The anti-inflammatory properties of derivatives of this compound are being explored. This could lead to new treatments for chronic inflammatory diseases .

Antitumor Properties

Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate may be used to synthesize analogs with antitumor properties, offering new avenues for cancer therapy .

Bactericidal Applications

Derivatives of this compound have shown bactericidal properties, which could be utilized in developing new antibiotics to combat resistant bacterial strains .

Organic Synthesis

As a versatile chemical, it finds applications in organic synthesis, acting as a building block for various chemical reactions and compound formations .

Electrochemical Studies

The compound’s unique structure makes it suitable for electrochemical studies, which can lead to advancements in battery technology and energy storage solutions .

Catalysis

It can act as a catalyst in chemical reactions, potentially improving the efficiency and selectivity of synthetic processes in industrial applications .

properties

IUPAC Name

ethyl 2,4-dimethyl-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)5-8(12)11-7(9)3/h5H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRRHMRGKFDBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382933
Record name Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate

CAS RN

36853-14-2
Record name Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 2
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Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 3
Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 6
Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate

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